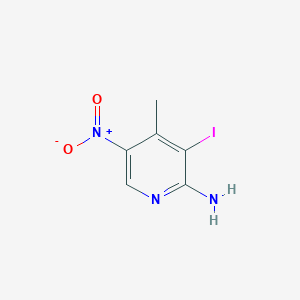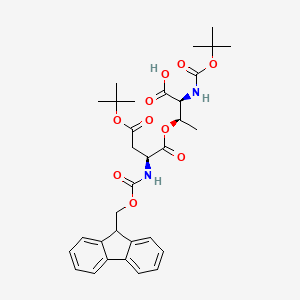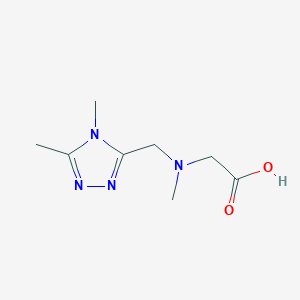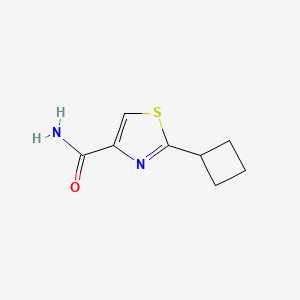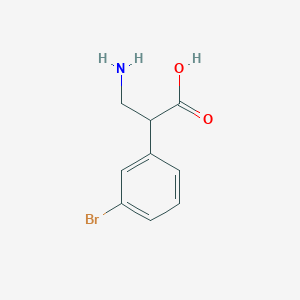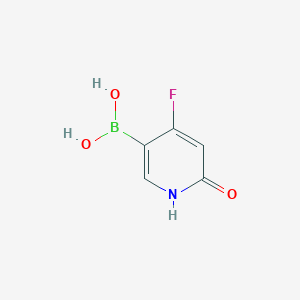
(4-Fluoro-6-hydroxypyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-6-hydroxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a fluorine atom and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The fluorine atom or hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
(4-Fluoro-6-hydroxypyridin-3-yl)boronic acid has numerous applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules.
Medicine: Boronic acids are known for their ability to inhibit certain enzymes, making them useful in the development of pharmaceuticals.
Wirkmechanismus
The mechanism by which (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles . This interaction is crucial in many of its applications, such as enzyme inhibition and molecular recognition. The boronic acid group forms a five-membered boronate ester with diols, which is a key feature in its biological and chemical activity .
Vergleich Mit ähnlichen Verbindungen
- 6-Fluoro-3-pyridinylboronic acid
- 4-Fluoro-2-methoxyphenylboronic acid
- 3-Pyridinylboronic acid
- Pyrene-1-boronic acid
Comparison: (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination of substituents provides distinct reactivity and properties compared to other boronic acids. For instance, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The fluorine atom can affect the electronic properties of the pyridine ring, making it more reactive in certain chemical reactions .
Eigenschaften
Molekularformel |
C5H5BFNO3 |
|---|---|
Molekulargewicht |
156.91 g/mol |
IUPAC-Name |
(4-fluoro-6-oxo-1H-pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H5BFNO3/c7-4-1-5(9)8-2-3(4)6(10)11/h1-2,10-11H,(H,8,9) |
InChI-Schlüssel |
QYEZRBQLMABMOY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CNC(=O)C=C1F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




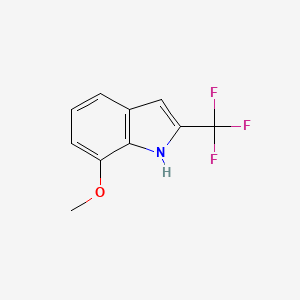
![4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)
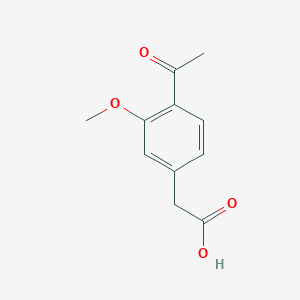
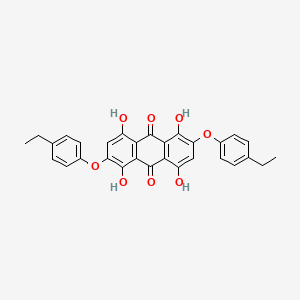
![5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B15249501.png)
